Cas no 2137638-05-0 (7,10-Diazaspiro[5.6]dodecane-3-carboxylic acid, 11-oxo-, methyl ester)

7,10-Diazaspiro[5.6]dodecane-3-carboxylic acid, 11-oxo-, methyl ester is a specialized heterocyclic compound featuring a spirocyclic structure with a fused diaza ring system. The presence of both carboxylic acid and ester functional groups enhances its utility as a versatile intermediate in organic synthesis and pharmaceutical research. Its rigid spiro scaffold offers conformational stability, making it valuable for designing bioactive molecules or ligands with precise spatial orientation. The 11-oxo group further introduces potential reactivity for derivatization or coordination chemistry. This compound is particularly suited for applications requiring structurally constrained frameworks, such as drug discovery or catalyst development, where its unique topology can influence molecular interactions.
7,10-Diazaspiro[5.6]dodecane-3-carboxylic acid, 11-oxo-, methyl ester structure
2137638-05-0 structure
Product name:7,10-Diazaspiro[5.6]dodecane-3-carboxylic acid, 11-oxo-, methyl ester
CAS No:2137638-05-0
MF:C12H20N2O3
MW:240.298803329468
CID:5259152

7,10-Diazaspiro[5.6]dodecane-3-carboxylic acid, 11-oxo-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 7,10-Diazaspiro[5.6]dodecane-3-carboxylic acid, 11-oxo-, methyl ester
    • Inchi: 1S/C12H20N2O3/c1-17-11(16)9-2-4-12(5-3-9)8-10(15)13-6-7-14-12/h9,14H,2-8H2,1H3,(H,13,15)
    • InChI Key: TZEPJYIYHKNSNH-UHFFFAOYSA-N
    • SMILES: C1C2(CC(=O)NCCN2)CCC(C(OC)=O)C1

7,10-Diazaspiro[5.6]dodecane-3-carboxylic acid, 11-oxo-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-376565-10.0g
methyl 11-oxo-7,10-diazaspiro[5.6]dodecane-3-carboxylate
2137638-05-0 95.0%
10.0g
$4974.0 2025-03-16
Enamine
EN300-376565-5.0g
methyl 11-oxo-7,10-diazaspiro[5.6]dodecane-3-carboxylate
2137638-05-0 95.0%
5.0g
$3355.0 2025-03-16
Enamine
EN300-376565-0.05g
methyl 11-oxo-7,10-diazaspiro[5.6]dodecane-3-carboxylate
2137638-05-0 95.0%
0.05g
$972.0 2025-03-16
Enamine
EN300-376565-0.5g
methyl 11-oxo-7,10-diazaspiro[5.6]dodecane-3-carboxylate
2137638-05-0 95.0%
0.5g
$1111.0 2025-03-16
Enamine
EN300-376565-1.0g
methyl 11-oxo-7,10-diazaspiro[5.6]dodecane-3-carboxylate
2137638-05-0 95.0%
1.0g
$1157.0 2025-03-16
Enamine
EN300-376565-0.1g
methyl 11-oxo-7,10-diazaspiro[5.6]dodecane-3-carboxylate
2137638-05-0 95.0%
0.1g
$1019.0 2025-03-16
Enamine
EN300-376565-2.5g
methyl 11-oxo-7,10-diazaspiro[5.6]dodecane-3-carboxylate
2137638-05-0 95.0%
2.5g
$2268.0 2025-03-16
Enamine
EN300-376565-0.25g
methyl 11-oxo-7,10-diazaspiro[5.6]dodecane-3-carboxylate
2137638-05-0 95.0%
0.25g
$1065.0 2025-03-16

Additional information on 7,10-Diazaspiro[5.6]dodecane-3-carboxylic acid, 11-oxo-, methyl ester

7,10-Diazaspiro[5.6]dodecane-3-carboxylic acid, 11-oxo-, methyl ester

The compound 7,10-Diazaspiro[5.6]dodecane-3-carboxylic acid, 11-oxo-, methyl ester (CAS No: 2137638-05-0) is a highly specialized organic molecule with a unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom. The spiro[5.6]dodecane core of this molecule is a fused bicyclic system, where one ring is a five-membered ring and the other is a six-membered ring. The presence of two nitrogen atoms at positions 7 and 10 in the spiro system gives it the diazaspiro designation.

The methyl ester group attached to the carboxylic acid at position 3 plays a significant role in modulating the physical and chemical properties of the compound. This esterification not only enhances the stability of the molecule but also influences its solubility and bioavailability. The 11-oxo group introduces a ketone functionality into the structure, which can participate in various chemical reactions and interactions within biological systems.

Recent studies have highlighted the potential of 7,10-Diazaspiro[5.6]dodecane-3-carboxylic acid, 11-oxo-, methyl ester as a promising candidate in drug discovery and development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable tool in medicinal chemistry. Researchers have explored its role as a modulator of cellular signaling pathways, particularly in cancer biology and neurodegenerative diseases.

One of the most notable advancements in this area involves the use of this compound as a lead molecule for designing inhibitors of specific kinase enzymes. Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases. The spirocyclic framework of this compound provides an ideal platform for optimizing binding affinity and selectivity towards these targets.

In addition to its therapeutic potential, 7,10-Diazaspiro[5.6]dodecane-3-carboxylic acid, 11-oxo-, methyl ester has also been studied for its role in chemical synthesis as an intermediate in the construction of more complex molecules. Its rigid structure and functional groups make it an excellent building block for constructing bioactive compounds with enhanced pharmacokinetic profiles.

From a synthetic perspective, the preparation of this compound involves a multi-step process that typically includes ring-closing metathesis or other cycloaddition reactions to form the spiro system. The introduction of the methyl ester group is often achieved through standard esterification techniques, ensuring high yields and purity.

The biological evaluation of this compound has revealed interesting insights into its mechanism of action. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and apoptosis. These findings underscore its potential as a therapeutic agent in conditions characterized by chronic inflammation or uncontrolled cell proliferation.

Furthermore, computational studies using molecular docking and dynamics simulations have provided valuable information about the binding modes of this compound with its target proteins. These studies have guided further optimization efforts to enhance potency and reduce off-target effects.

In conclusion, 7,10-Diazaspiro[5.6]dodecane-3-carboxylic acid, 11-oxo-, methyl ester (CAS No: 2137638-05-0) represents a significant advancement in organic chemistry and drug discovery. Its unique structure and versatile functional groups make it an invaluable tool for exploring new therapeutic strategies across various disease areas.

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